6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C20H25N7O and its molecular weight is 379.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation as Eosinophil Infiltration Inhibitors
Compounds related to 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. Specifically, a series of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines showing potent antihistaminic activity and an inhibitory effect on eosinophil chemotaxis were identified. These compounds, particularly TAK-427, are undergoing clinical trials for the treatment of atopic dermatitis and allergic rhinitis, highlighting their potential therapeutic applications (Gyoten et al., 2003).
Antidiabetic Drug Development
Another area of application is in the development of antidiabetic drugs. A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. These compounds demonstrated significant DPP-4 inhibition and insulinotropic activities, along with excellent antioxidant properties, indicating their potential as effective anti-diabetic drugs (Bindu et al., 2019).
Advanced Prostate Cancer Treatment
Research has also focused on the development of small-molecule androgen receptor downregulators for the treatment of advanced prostate cancer. A particular compound, AZD3514, derived from modifying the triazolopyridazine structure to address certain pharmacokinetic and toxicity issues, has shown promise and is being evaluated in clinical trials for castrate-resistant prostate cancer (Bradbury et al., 2013).
Adenosine A2A Receptor Antagonists for Parkinson's Disease
Novel bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines have been synthesized as highly potent and selective adenosine A2A receptor antagonists. These compounds, particularly the A2A antagonist with a K(i) value of 0.2 nM, have shown good oral efficacy in rodent models of Parkinson's disease, suggesting their utility in treating neurological disorders (Peng et al., 2004).
Synthesis of Novel Bicyclic Derivatives for Plant Growth Stimulation
A series of novel bicyclic 6-methylpyrimidine-4-ol derivatives, including pyrazole, 1,2,4-triazole, and pyridazine moieties, were synthesized and demonstrated pronounced stimulating action on plant growth. These compounds' growth stimulant activities were comparable to heteroauxin, indicating their potential in agricultural applications (Yengoyan et al., 2020).
Properties
IUPAC Name |
6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14-23-24-18-5-6-19(25-27(14)18)26-9-7-15(8-10-26)12-28-20-11-17(21-13-22-20)16-3-2-4-16/h5-6,11,13,15-16H,2-4,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCDHYKGZOAPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)COC4=NC=NC(=C4)C5CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.